molecular formula C19H29N3O3 B2865657 N-(tert-butyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide CAS No. 1235646-75-9

N-(tert-butyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide

Cat. No.: B2865657
CAS No.: 1235646-75-9
M. Wt: 347.459
InChI Key: SKNTZNSFTKLQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide is a piperidine-carboxamide derivative characterized by a tert-butyl group at the carboxamide nitrogen and a 2-methoxybenzamido-methyl substituent at the 4-position of the piperidine ring. The tert-butyl group enhances lipophilicity and metabolic stability, while the 2-methoxybenzamido moiety may influence solubility and receptor binding.

Properties

IUPAC Name

N-tert-butyl-4-[[(2-methoxybenzoyl)amino]methyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-19(2,3)21-18(24)22-11-9-14(10-12-22)13-20-17(23)15-7-5-6-8-16(15)25-4/h5-8,14H,9-13H2,1-4H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNTZNSFTKLQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The piperidine-carboxamide scaffold is a common structural motif in medicinal chemistry. Key variations among analogs include:

  • Substituents on the piperidine ring: Benzimidazolone/benzodiazol groups: Found in compounds like 4-(5-chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (, Compound 18), which features a 5-chloro-benzodiazol ring. This group enhances enzyme inhibition potency by facilitating π-π stacking interactions . Aminoethyl groups: In 4-(2-aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide (, Compound 6), the aminoethyl chain improves solubility and enables hydrogen bonding .
  • Carboxamide substituents :
    • Aryl groups : 4-Iodophenyl (, Compound 41) and 3,4-dichlorophenyl (, Compound 19) substituents are common in enzyme inhibitors, offering steric bulk and halogen bonding .
    • tert-Butyl group : The target compound’s tert-butyl group contrasts with aryl substituents, likely reducing polarity and enhancing membrane permeability.

Preparation Methods

Route 1: Sequential Acylation and Substitution

The most widely reported pathway begins with piperidin-4-ylmethanol as the starting material. Initial protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group is achieved using di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0–25°C, yielding tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with >90% efficiency. Subsequent sulfonation with methanesulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) generates the mesylate intermediate, which undergoes nucleophilic substitution with sodium azide to introduce the azide functionality. Reduction of the azide to an amine using hydrogenation (Pd/C, H₂) or Staudinger conditions (PPh₃, H₂O) provides tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.

The final step involves coupling the amine with 2-methoxybenzoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) and dimethylformamide (DMF) at 50°C for 12 hours. This method achieves a 65% yield for the amide bond formation, with a total route yield of 20.2%.

Route 2: Direct Amide Coupling via Carboxylic Acid Intermediates

An alternative approach avoids azide intermediates by directly functionalizing the piperidine core. tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate is reacted with 2-methoxybenzoic acid using coupling agents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DMF. This method, adapted from benzamide derivative syntheses, achieves higher amidation yields (78–82%) but requires careful purification via silica gel chromatography to remove excess reagents.

Route 3: One-Pot Tandem Reactions

Recent advances in patent literature describe a one-pot synthesis combining sulfonation and substitution. tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate is treated with methanesulfonyl chloride and 2-methoxybenzamide in acetonitrile at 60–85°C for 15–24 hours, utilizing DIPEA as a base. This method streamlines the process but suffers from lower yields (18–22%) due to competing side reactions, necessitating iterative solvent optimization.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

  • THF vs. Acetonitrile : Substitution reactions in THF proceed faster (4–6 hours) but require anhydrous conditions, whereas acetonitrile allows higher temperatures (up to 85°C) with improved solubility of polar intermediates.
  • Coupling Agents : HATU outperforms EDC in amidation yields (82% vs. 68%) but increases costs. Catalytic DMAP (4-dimethylaminopyridine) enhances efficiency by 12–15% in both systems.

Protecting Group Strategies

  • Boc vs. Cbz : The tert-butyl carbamate group demonstrates superior stability under basic conditions compared to benzyloxycarbonyl (Cbz), which requires hydrogenolysis.
  • Deprotection : Final Boc removal with HCl in dioxane (4 M, 2 hours) achieves quantitative conversion without side reactions.

Purification and Analytical Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (3:7) resolves the target compound (Rf = 0.45) from unreacted 2-methoxybenzoyl chloride (Rf = 0.78).
  • Recrystallization : Ethanol/water mixtures (9:1) yield colorless crystals with >99% purity, as confirmed by HPLC.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.90 (m, 2H, ArH), 4.20 (s, 2H, CH₂NH), 3.85 (s, 3H, OCH₃), 3.40 (m, 2H, piperidine-H), 2.90 (m, 2H, piperidine-H), 1.45 (s, 9H, tert-butyl).
  • ¹³C NMR (100 MHz, CDCl₃): δ 168.2 (CONH), 157.8 (COO), 132.5–114.7 (ArC), 79.5 (C(CH₃)₃), 54.3 (OCH₃), 46.8 (piperidine-CH₂), 28.4 (C(CH₃)₃).

Industrial-Scale Considerations

Patent data reveals that batch processes using toluene/water biphasic systems reduce purification steps by 30%, while continuous flow systems improve throughput by 50%. Key challenges include minimizing residual solvents (<300 ppm) and ensuring compliance with ICH Q3D elemental impurity guidelines.

Emerging Methodologies

  • Enzymatic Amination : Immobilized transaminases enable stereoselective synthesis of chiral intermediates, though yields remain suboptimal (35–40%).
  • Photoredox Catalysis : Visible-light-mediated C–N coupling shows promise for reducing reaction times but requires specialized equipment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.